molecular formula C19H14ClFN2O2 B2744514 1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 478066-01-2

1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2744514
CAS No.: 478066-01-2
M. Wt: 356.78
InChI Key: JDWWJCVPCVYPNC-UHFFFAOYSA-N
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Description

1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is an organic compound with significant applications in various fields, including chemistry, biology, and medicine This compound is known for its unique chemical structure, which includes a pyridine ring substituted with a phenyl group, a chloro-fluorophenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 2-chloropyridine and benzaldehyde.

    Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group is introduced via a nucleophilic substitution reaction using 2-chloro-6-fluorobenzyl chloride.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving the pyridine derivative and an appropriate amine, such as aniline.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Catalysts and solvents are also selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chloro-6-fluorophenyl)methyl]-3,3-dimethyl-2-oxo-N-(2,4,6-trifluorophenyl)methyl-2,3-dihydro-1H-indole-6-carboxamide
  • 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine

Uniqueness

1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and molecular structure, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O2/c20-16-9-4-10-17(21)15(16)12-23-11-5-8-14(19(23)25)18(24)22-13-6-2-1-3-7-13/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWWJCVPCVYPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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